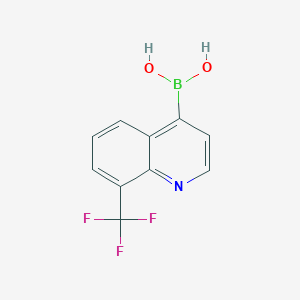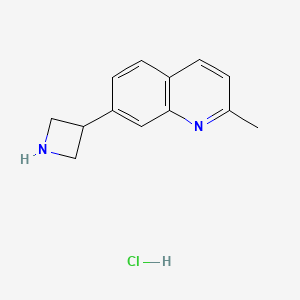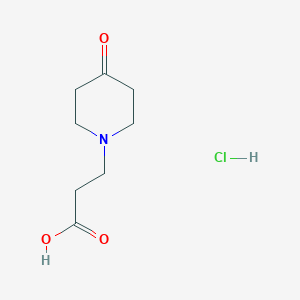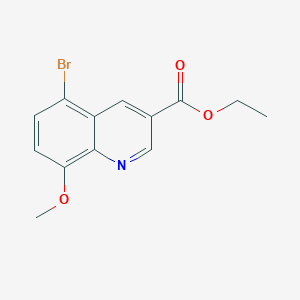
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate is a quinoline derivative with a bromine atom at the 5th position, a methoxy group at the 8th position, and an ethyl ester at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate typically involves the bromination of 8-methoxyquinoline-3-carboxylate followed by esterification. One common method involves the use of bromine in glacial acetic acid to introduce the bromine atom at the 5th position . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced quinoline derivatives.
Ester Hydrolysis: 5-Bromo-8-methoxyquinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups on the quinoline ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-Bromo-8-methoxycoumarin-3-carboxylate: Similar structure but with a coumarin ring instead of a quinoline ring.
Ethyl 5-Bromo-8-methoxyindole-3-carboxylate: Similar structure but with an indole ring instead of a quinoline ring.
Uniqueness
Ethyl 5-Bromo-8-methoxyquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring. The presence of both bromine and methoxy groups can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H12BrNO3 |
|---|---|
Molekulargewicht |
310.14 g/mol |
IUPAC-Name |
ethyl 5-bromo-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)8-6-9-10(14)4-5-11(17-2)12(9)15-7-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
XAQBMXIZGNJAPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


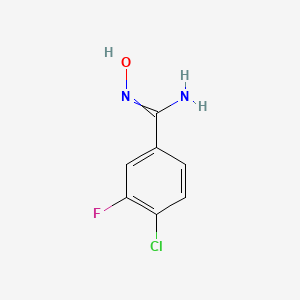
![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
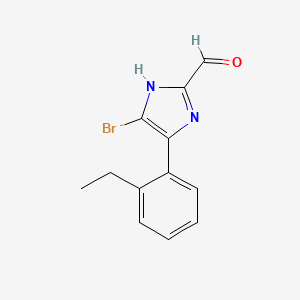
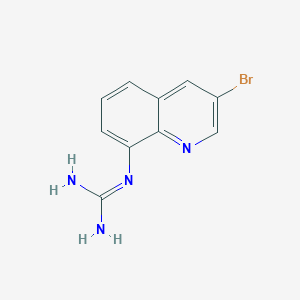

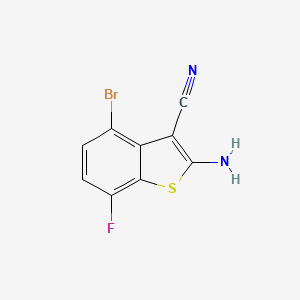
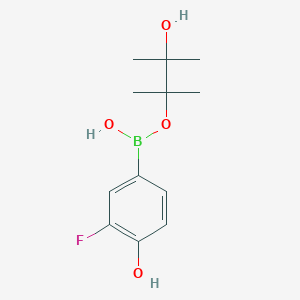
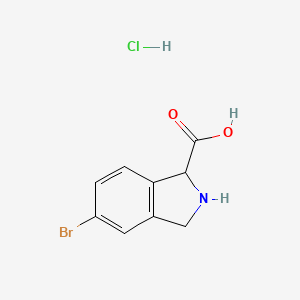

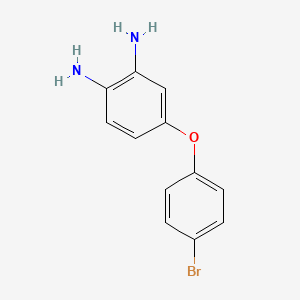
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
